molecular formula C11H14O B1265539 4-tert-Butylbenzaldehyde CAS No. 939-97-9

4-tert-Butylbenzaldehyde

Cat. No. B1265539
CAS RN: 939-97-9
M. Wt: 162.23 g/mol
InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
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Patent
US04853489

Procedure details

17 g of hexamethylenetetramine, 9 ml of water, 6 ml of ethanol and 21.5 g of 95% p-tert-butylbenzyl chloride are added to a three-necked flask provided with a thermometer, magnetic stirrer and reflux condenser. The mixture is now warmed slowly to 45° C. while stirring. At this temperature the mixture is initially slurry-like and thereafter thinly liquid. An exothermic reaction occurs. The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away. Thereupon the mixture is stirred with renewed warming at 45° C. for 30 minutes. The reflux condenser is now replaced by a distillation bridge and 5 ml of ethanol are distilled off from the mixture under a slight vacuum (70 Torr). Thereupon, the distillation bridge is removed and a water separator is attached, thus enabling the separated water to flow back into the reaction vessel. The water separator is filled with about 60 ml of water and 10 ml of toluene and the mixture is treated with 60 ml of water. The mixture is heated to 140° C. At the beginning of the steam distillation the pH-value is adjusted to 4.5-5 by means of 60% sulphuric acid. The liquid in the water separator is renewed several times. The organic phases are separated from the distillates and the aqueous fractions are extracted with ether. The ether extracts and organic phases are in each case combined and washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution and finally again with water and then concentrated. There are thus obtained a total of 14.7 g of crude product which are fractionated at 17 Torr over a 5 cm Widmer column and give 11.8 g (60%) of p-tert-butylbenzaldehyde with a purity of 92% (NMR/GC).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.[OH2:11].[C:12]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1)([CH3:15])([CH3:14])[CH3:13]>C(O)C>[C:12]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:11])=[CH:18][CH:17]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
21.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away
STIRRING
Type
STIRRING
Details
Thereupon the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
with renewed warming at 45° C. for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
are distilled off from the mixture under a slight vacuum (70 Torr)
CUSTOM
Type
CUSTOM
Details
Thereupon, the distillation bridge is removed
ADDITION
Type
ADDITION
Details
The water separator is filled with about 60 ml of water and 10 ml of toluene
ADDITION
Type
ADDITION
Details
the mixture is treated with 60 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 140° C
DISTILLATION
Type
DISTILLATION
Details
At the beginning of the steam distillation the pH-value
CUSTOM
Type
CUSTOM
Details
The organic phases are separated from the distillates
EXTRACTION
Type
EXTRACTION
Details
the aqueous fractions are extracted with ether
WASH
Type
WASH
Details
washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
finally again with water and then concentrated
CUSTOM
Type
CUSTOM
Details
There are thus obtained a total of 14.7 g of crude product which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.